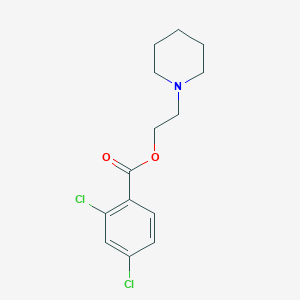
2-piperidin-1-ylethyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-piperidin-1-ylethyl 2,4-dichlorobenzoate is an organic compound that combines the structural features of 2,4-dichlorobenzoic acid and piperidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions
2-piperidin-1-ylethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-piperidin-1-ylethyl 2,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers may use this compound to study its biological activity and potential as a drug candidate.
作用机制
The mechanism of action of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to a biological response. The piperidine moiety can enhance the compound’s ability to cross biological membranes, while the dichlorobenzoic acid part may contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride: This compound shares structural similarities with 2-piperidin-1-ylethyl 2,4-dichlorobenzoate but differs in the substitution pattern on the benzene ring.
2-(Piperidin-4-yl)benzoic Acid Hydrochloride: Another related compound with a piperidine moiety attached to a benzoic acid derivative.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity
属性
CAS 编号 |
6955-20-0 |
|---|---|
分子式 |
C14H17Cl2NO2 |
分子量 |
302.2 g/mol |
IUPAC 名称 |
2-piperidin-1-ylethyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H17Cl2NO2/c15-11-4-5-12(13(16)10-11)14(18)19-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2 |
InChI 键 |
ZETYXPLBAIGRQV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















